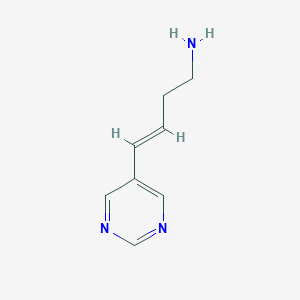
(E)-4-(Pyrimidin-5-yl)but-3-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is an organic compound that features a pyrimidine ring attached to a butene chain with an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine typically involves the reaction of a pyrimidine derivative with a suitable butene precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where a halogenated pyrimidine reacts with a butene derivative in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine may involve large-scale Heck reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines or alcohols.
科学研究应用
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用机制
The mechanism of action of (E)-4-(5-Pyrimidinyl)-3-butene-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell growth and proliferation .
相似化合物的比较
Similar Compounds
4-(5-Pyrimidinyl)-3-butene-1-amine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
4-(5-Pyrimidinyl)-3-butene-1-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical properties and applications.
4-(5-Pyrimidinyl)-3-butene-1-thiol: Contains a thiol group, which can form different types of bonds and interactions compared to the amine group.
Uniqueness
(E)-4-(5-Pyrimidinyl)-3-butene-1-amine is unique due to its specific (E)-configuration, which can influence its reactivity and interactions with biological targets. This configuration may enhance its effectiveness in certain applications, such as drug development and materials science .
属性
CAS 编号 |
180740-71-0 |
|---|---|
分子式 |
C8H11N3 |
分子量 |
149.19 g/mol |
IUPAC 名称 |
(E)-4-pyrimidin-5-ylbut-3-en-1-amine |
InChI |
InChI=1S/C8H11N3/c9-4-2-1-3-8-5-10-7-11-6-8/h1,3,5-7H,2,4,9H2/b3-1+ |
InChI 键 |
HXZOBONAESLRFT-HNQUOIGGSA-N |
SMILES |
C1=C(C=NC=N1)C=CCCN |
手性 SMILES |
C1=C(C=NC=N1)/C=C/CCN |
规范 SMILES |
C1=C(C=NC=N1)C=CCCN |
同义词 |
3-Buten-1-amine, 4-(5-pyrimidinyl)-, (E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















